[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Description
Properties
IUPAC Name |
1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c14-13(6-2-1-3-7-13)12-16-11(17-18-12)10-4-8-15-9-5-10;;/h4-5,8-9H,1-3,6-7,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXLOHWPXHPXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclization of Amidoximes with Carboxylic Acid Derivatives
Overview:
This classical approach involves generating the 1,2,4-oxadiazole core through heterocyclization of amidoximes with activated carboxylic acids or their derivatives. The process is often facilitated by coupling reagents and catalysts to improve yields and reaction efficiency.
- Step 1: Synthesis of the amidoxime precursor, typically from the corresponding nitrile and hydroxylamine.
- Step 2: Activation of the carboxylic acid (e.g., 4-pyridinecarboxylic acid) using coupling agents like EDC, DCC, or CDI.
- Step 3: Cyclization with amidoximes under reflux conditions in solvents such as pyridine or dimethylformamide (DMF).
- Step 4: Purification via column chromatography or recrystallization.
- Step 5: Functionalization of the cyclohexylamine group through nucleophilic substitution or reduction to attach the cyclohexyl moiety at the oxadiazole ring.
Note:
This method benefits from high regioselectivity, but yields can be affected by harsh reaction conditions and purification challenges.
Microwave-Assisted Cyclization of Amidoximes with Carboxylic Esters
Overview:
Recent innovations utilize microwave irradiation to accelerate heterocyclization reactions, significantly reducing reaction times and improving yields.
- Step 1: Prepare amidoxime from nitrile precursors.
- Step 2: React amidoxime with activated carboxylic esters (e.g., methyl or ethyl esters of 4-pyridinecarboxylic acid) in the presence of catalysts like potassium carbonate or TBAF.
- Step 3: Subject the mixture to microwave irradiation at controlled temperatures (~120°C) for short durations (~10-30 minutes).
- Step 4: Isolate the oxadiazole derivative through filtration and purification.
- Short reaction times (~10 min)
- High yields (~90%)
- Environmentally friendly due to reduced solvent use
Tandem Reactions Using Nitroalkenes and Nitriles
Overview:
A novel synthetic route involves tandem reactions of nitroalkenes with nitriles, catalyzed by superacids like triflic acid, to directly form 1,2,4-oxadiazoles.
- Step 1: React nitroalkenes with nitriles in the presence of triflic acid at ambient or elevated temperatures.
- Step 2: The reaction proceeds via tandem addition and cyclization, forming the oxadiazole ring efficiently.
- Step 3: The resulting mixture is purified by chromatography, yielding high-purity oxadiazole compounds.
- Requires resistant starting materials due to the superacid conditions
- Suitable mainly for small-scale synthesis
Synthesis via Acylhydrazides and Isothiocyanates (Alternative Pathway)
Overview:
An alternative route involves the formation of oxadiazoles from acylhydrazides and isothiocyanates, which can be adapted for heteroaryl derivatives.
- Step 1: Synthesize acylhydrazides from hydrazine derivatives and acyl chlorides.
- Step 2: React acylhydrazides with isothiocyanates in the presence of catalysts like DMAP under aerobic conditions.
- Step 3: Aerobic oxidation facilitates cyclization to form the oxadiazole ring.
- Step 4: Functionalize the pyridine ring at the 4-position via electrophilic substitution or cross-coupling reactions.
Research Findings:
This method offers broad substrate scope and high yields, with the added benefit of mild reaction conditions.
Final Functionalization to Obtain the Dihydrochloride Salt
Post-synthesis, the free base of the compound is converted into its dihydrochloride salt to improve stability and solubility:
- Step 1: Dissolve the free amine in anhydrous ethanol or methanol.
- Step 2: Add an equimolar amount of hydrochloric acid gas or concentrated HCl solution.
- Step 3: Stir the mixture at room temperature until salt formation is complete.
- Step 4: Isolate the dihydrochloride salt by filtration or evaporation under reduced pressure.
Data Summary Table
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime cyclization | Amidoximes, carboxylic acids, coupling agents | Reflux in pyridine or DMF | High regioselectivity, versatile | Harsh conditions, purification challenges |
| Microwave-assisted cyclization | Amidoximes, esters, catalysts, microwave oven | 10-30 min at 120°C | Rapid, high yield, eco-friendly | Equipment-dependent |
| Tandem nitroalkene reactions | Nitroalkenes, nitriles, triflic acid | Ambient or elevated temperature | Efficient, high yield | Superacid conditions, scale limitations |
| Acylhydrazide-isothiocyanate | Hydrazides, isothiocyanates, DMAP | Aerobic conditions, mild heating | Broad scope, mild conditions | Requires specific starting materials |
| Salt formation | Free amine, HCl gas or concentrated HCl | Room temperature | Stable, soluble dihydrochloride form | Additional purification step |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenated reagents, nucleophiles; conditions vary depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds with the oxadiazole moiety have shown selective inhibition against various carbonic anhydrases (CAs), which are implicated in cancer progression. A study indicated that certain oxadiazole derivatives could inhibit hCA IX and hCA II with nanomolar potency, suggesting their potential as anticancer agents .
Neurological Applications
Research has demonstrated that some 1,2,4-oxadiazole derivatives exhibit positive allosteric modulation of metabotropic glutamate receptor 4 (mGlu4). These compounds have shown anxiolytic and antipsychotic-like effects in animal models, indicating their potential for treating anxiety disorders and schizophrenia . The modulation of mGlu4 receptors may provide a novel therapeutic approach for these conditions.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride involves several steps that can be optimized to enhance biological activity. The structure-activity relationship studies have identified key substituents that significantly influence the potency and selectivity of these compounds against specific targets.
Key Structural Features
The presence of the pyridine ring in conjunction with the oxadiazole moiety is crucial for enhancing biological activity. Modifications at various positions on these rings can lead to significant changes in pharmacological profiles .
Case Studies
Mechanism of Action
The mechanism of action of [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Observations:
- Cyclohexyl vs.
- Ethylamine vs. Cyclohexylamine : The ethanamine variant (CAS 1376393-91-7) lacks the bulky cyclohexyl group, which may reduce steric hindrance in binding interactions .
- Heteroaromatic Substitution : Replacing pyridin-4-yl with pyrazin-2-yl (CAS 1239842-05-7) modifies hydrogen-bonding capacity and π-π stacking interactions .
Pharmacological Implications
- Binding Affinity : highlights RTI-4793-14, a cyclohexylamine derivative with high affinity for the MK-801-insensitive PCP site 2, suggesting the target compound may similarly target biogenic amine transporters .
- Selectivity : The pyridin-4-yl group in the target compound may enhance selectivity for specific receptors compared to pyrazine or thiophene-substituted analogs (e.g., : thiophene variant) .
Biological Activity
The compound [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride is a novel organic molecule that incorporates both a pyridine and an oxadiazole moiety, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 292.18 g/mol. The key structural features include:
- Pyridine Ring : Contributes to the compound's electron-withdrawing properties.
- Oxadiazole Moiety : Known for its role in enhancing biological activity, particularly in anticancer and antimicrobial applications.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyridine moieties exhibit a range of biological activities including:
- Anticancer Properties : Targeting various enzymes involved in cancer cell proliferation.
- Antimicrobial Effects : Demonstrating efficacy against a variety of bacterial strains.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- The compound's ability to inhibit histone deacetylases (HDAC) has been highlighted as a critical mechanism in its anticancer efficacy, with some derivatives showing up to 90% inhibition at low concentrations .
- Antimicrobial Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.
- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Q & A
Basic: What spectroscopic methods are recommended for characterizing [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride?
Answer:
Key techniques include 1H/13C NMR for verifying proton and carbon environments, X-ray crystallography for resolving stereochemistry, and mass spectrometry (MS) for molecular weight confirmation. For example, in analogous 1,2,4-oxadiazole compounds, 1H NMR (600 MHz, methanol-d4) resolves splitting patterns of aromatic protons and cyclohexyl groups . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for unambiguous structural determination, especially for diastereomeric purity .
Advanced: How can researchers resolve contradictory NMR data in 1,2,4-oxadiazole compounds like this derivative?
Answer:
Contradictions in NMR data (e.g., overlapping signals) require 2D NMR techniques (HSQC, HMBC) to assign coupling pathways. For example, HMBC can confirm oxadiazole ring connectivity by correlating pyridinyl protons with oxadiazole carbons. Additionally, variable-temperature NMR or deuterated solvent screening may resolve dynamic effects. Cross-validation with computational methods (DFT-based chemical shift predictions) is advised. Studies on triazole derivatives demonstrate that spectral disagreements often arise from conformational flexibility, necessitating multi-technique validation .
Basic: What safety precautions are essential when handling this compound?
Answer:
Follow GHS-aligned protocols :
- Skin/eye contact : Immediately rinse with water for 15+ minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs .
- Storage : Store at room temperature in airtight containers, avoiding moisture (common for hydrochloride salts) .
Advanced: How can synthetic yield of the 1,2,4-oxadiazole ring be optimized?
Answer:
Optimize cyclization conditions :
- Use Hünig’s base (DIPEA) to deprotonate intermediates and facilitate ring closure .
- Control stoichiometry (e.g., 1:1.2 molar ratio of nitrile to hydroxylamine) to minimize side products.
- Employ microwave-assisted synthesis for faster reaction times and higher purity, as seen in antiplasmodial oxadiazole derivatives .
- Post-reaction purification via column chromatography (silica gel, 10% MeOH/DCM) ensures ≥95% purity .
Advanced: How does the pyridinyl-oxadiazole moiety affect bioavailability?
Answer:
The pyridinyl group enhances solubility via hydrogen bonding, while the oxadiazole ring improves metabolic stability. In antiplasmodial studies, similar moieties demonstrated multi-stage activity due to balanced lipophilicity (logP ~2.5) and plasma protein binding (<90%). Pharmacokinetic profiling in rodent models showed a half-life of 4–6 hours, attributed to the oxadiazole’s resistance to hepatic CYP450 oxidation .
Basic: What purification techniques are effective for this compound?
Answer:
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate hydrochloride salts.
- Column chromatography : Employ gradient elution (DCM to 10% MeOH/DCM) for polar impurities .
- Lyophilization : For aqueous solutions, freeze-drying yields stable powders .
Advanced: How is X-ray crystallography (SHELX) applied to validate stereochemistry?
Answer:
SHELXL refines crystallographic data by minimizing residuals (R1 < 0.05) and validating cyclohexyl chair conformations. For example, torsion angle analysis of the cyclohexylamine group distinguishes axial/equatorial substituents. SHELXE can resolve twinned crystals common in hydrochloride salts, ensuring accurate space group assignment .
Basic: What are the solubility properties of this compound?
Answer:
Dihydrochloride salts are typically water-soluble (>50 mg/mL at 25°C). In organic solvents:
- Methanol/DMSO : High solubility (>20 mg/mL) .
- Chloroform/ether : Limited solubility (<1 mg/mL), ideal for precipitation during synthesis .
Advanced: What computational methods predict 1,2,4-oxadiazole stability?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the oxadiazole ring (target: >90 kcal/mol for physiological stability).
- Molecular Dynamics (MD) : Simulate hydrolysis rates in aqueous environments (pH 7.4, 37°C). Studies show electron-withdrawing groups (e.g., pyridinyl) reduce ring-opening susceptibility .
Basic: Which analytical techniques assess purity post-synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
